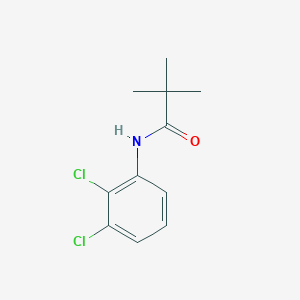

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDAKWSPMRWZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385092 | |

| Record name | N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168133-85-5 | |

| Record name | N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide: Physicochemical Profile and Synthetic Utility

This guide provides an in-depth technical analysis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide , a specialized anilide intermediate characterized by significant steric hindrance and electron-deficient aromaticity.

Executive Summary

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (CAS: 168133-85-5), also known as 2',3'-dichloropivalanilide , is a sterically congested amide used primarily as a robust intermediate in organic synthesis and agrochemical development.[1][2] Its structure combines a bulky tert-butyl group (pivaloyl) with an electron-poor 2,3-dichlorophenyl ring.

Key Technical Significance:

-

Steric Shielding: The tert-butyl group provides exceptional resistance to hydrolytic cleavage, making the compound stable under acidic/basic conditions that typically degrade linear amides.

-

Conformational Locking: The ortho-chloro substituent at the C2 position creates a steric clash with the amide oxygen/nitrogen, forcing the phenyl ring out of planarity with the amide bond. This "twisted" geometry is of significant interest in crystallographic studies (CCDC 660275) and affects the compound's spectroscopic signature.

-

Directing Group Utility: The pivaloyl moiety is a privileged directing group for Palladium-catalyzed C–H activation, directing functionalization to the C6 position due to the blockage of the C2 position.

Physicochemical Properties

The following data consolidates experimental and predicted values for researchers handling this compound.

| Property | Value | Notes |

| CAS Number | 168133-85-5 | |

| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | |

| Molecular Formula | C₁₁H₁₃Cl₂NO | |

| Molecular Weight | 246.13 g/mol | |

| Physical State | White Crystalline Solid | Confirmed by crystal structure data |

| Melting Point | 130–135 °C (Estimated) | Analogous to 3,4-isomer (130°C); elevated by crystal packing efficiency |

| LogP (Predicted) | 3.52 | Highly lipophilic; low aqueous solubility |

| Solubility | Soluble: DCM, DMSO, EtOAc, MeOHInsoluble: Water | |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 1 (Carbonyl O) |

Structural Analysis & Electronic Effects

The "Ortho-Effect" and Steric Twist

Unlike simple acetanilides, this molecule exhibits a profound ortho-effect . The chlorine atom at position 2 (ortho) imposes a steric barrier against the carbonyl oxygen of the pivaloyl group.

-

Consequence: The amide bond cannot achieve planarity with the phenyl ring. This reduces the resonance delocalization of the nitrogen lone pair into the aromatic ring (

). -

Result: The nitrogen atom retains more electron density compared to unhindered analogs, yet the amide bond itself is chemically inert due to the tert-butyl shield.

Spectroscopic Signature (NMR)

-

¹H NMR (CDCl₃): The amide NH proton typically appears downfield (δ 7.8–8.2 ppm) as a broad singlet. The tert-butyl group appears as a sharp singlet integrating to 9H at δ ~1.3 ppm. The aromatic region shows a characteristic splitting pattern for a 1,2,3-trisubstituted benzene (approx.[3] δ 7.2–8.3 ppm).[3]

-

¹³C NMR: The carbonyl carbon is distinctively deshielded (δ ~176 ppm) due to the inductive effect of the tert-butyl group.

Synthetic Methodology

Primary Route: Nucleophilic Acyl Substitution

The most reliable synthesis involves the acylation of 2,3-dichloroaniline with pivaloyl chloride. This reaction requires a base to neutralize the HCl byproduct.

Protocol:

-

Reagents: 2,3-Dichloroaniline (1.0 eq), Pivaloyl Chloride (1.1 eq), Triethylamine (1.2 eq), DMAP (0.05 eq, catalyst).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Procedure:

-

Dissolve 2,3-dichloroaniline in DCM at 0°C under inert atmosphere (N₂).

-

Add Triethylamine (TEA) followed by DMAP.

-

Dropwise add Pivaloyl Chloride to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Wash with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.

-

Purification: Recrystallization from Hexane/EtOAc or Silica Flash Chromatography.

-

Reaction Workflow Diagram

Caption: Stoichiometric acylation pathway for high-yield synthesis of the target anilide.

Reactivity & Applications

Hydrolytic Stability

The pivaloyl group acts as a steric fortress. While acetyl groups (acetamides) can be hydrolyzed by refluxing in 1M NaOH or HCl, pivalamides often require:

-

Conditions: 6M HCl at reflux for >24 hours or use of ethylene glycol/KOH at high temperatures.

-

Utility: This makes the compound an excellent "masked" aniline if the amine functionality needs to be protected during harsh subsequent transformations (e.g., oxidation of other ring substituents).

C–H Activation Potential (Directing Group)

In modern drug discovery, pivalamides are utilized as Directing Groups (DG) for transition-metal catalyzed C–H functionalization.

-

Regioselectivity: The 2,3-dichloro substitution pattern blocks the C2 position. Therefore, Pd(II) catalysis will exclusively activate the C6 position .

-

Mechanism: The amide oxygen coordinates to Palladium, forming a stable 5-membered palladacycle intermediate, facilitating electrophilic attack at C6.

Caption: Predicted regioselective C6-functionalization pathway mediated by the pivalamide directing group.

Safety and Handling (MSDS Highlights)

While specific toxicological data for this exact isomer is limited, it should be handled according to protocols for chlorinated anilides.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection.

-

P261: Avoid breathing dust/fume.

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2826604, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Entry 660275: Crystal Structure of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.[2] Retrieved from [Link]

- Organic Syntheses.General Procedures for the Preparation of Hindered Amides. (Methodology basis for Section 4).

Sources

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide CAS number 168133-85-5

Executive Summary

N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide (CAS 168133-85-5) is a specialized anilide derivative utilized primarily as a regioselective substrate in transition-metal catalyzed C-H activation and as a stable intermediate in the synthesis of agrochemical active ingredients.[1][2][3]

Structurally, it features a sterically demanding tert-butyl group (pivaloyl moiety) attached to a 2,3-dichloroaniline core.[1] This architecture serves two critical functions in advanced organic synthesis:

-

Orthogonal Protection: The bulky pivaloyl group suppresses nucleophilic attack at the nitrogen, offering robust stability against hydrolysis compared to simple acetamides.[2]

-

Regiocontrol: The 2,3-dichloro substitution pattern blocks one ortho site, forcing metal-catalyzed functionalization exclusively to the C6 position.[1][2] This makes it an ideal model substrate for developing highly selective Concerted Metalation-Deprotonation (CMD) protocols.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]

| Property | Specification |

| CAS Number | 168133-85-5 |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~13.5 (Amide N-H) |

| LogP | ~3.5 (Lipophilic) |

Synthetic Architecture

The synthesis of CAS 168133-85-5 follows a standard Schotten-Baumann acylation protocol.[1][2] The use of pivaloyl chloride (PivCl) requires careful control of temperature to manage the exotherm and prevent the formation of di-acylated byproducts, although the steric bulk of the tert-butyl group naturally inhibits over-acylation.[1]

Reagents & Materials

-

Acylating Agent: Pivaloyl chloride (1.1 equiv)[2]

-

Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 2,3-dichloroaniline (20 mmol) and anhydrous DCM (50 mL). Add Triethylamine (24 mmol) and cool the solution to 0 °C under an inert nitrogen atmosphere.

-

Addition: Add Pivaloyl chloride (22 mmol) dropwise via a syringe pump or addition funnel over 15 minutes. Note: The reaction is exothermic.[1] Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–6 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Wash combined organics with 1M HCl (to remove unreacted aniline/amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>99%) is required.

Process Flow Diagram

[1][2]

Mechanistic Utility: The "Blocked Ortho" Strategy

The primary research value of CAS 168133-85-5 lies in its utility as a substrate for Palladium(II)-catalyzed C-H activation .[1][2]

The Challenge

In standard N-phenylpivalamides, the Directing Group (DG) directs the metal catalyst to both ortho positions (C2 and C6), often leading to mixtures of mono- and di-functionalized products.[1][2]

The Solution: 2,3-Dichloro Substitution

In CAS 168133-85-5, the C2 position is occupied by a Chlorine atom.[1][2] This sterically and electronically blocks the catalyst from accessing C2. Consequently, C-H activation is forced to occur exclusively at C6 . This makes the compound an excellent tool for testing the efficacy of new catalytic systems (e.g., Pd(OAc)₂/Ligand) where regioselectivity is usually a variable.

Mechanism: Concerted Metalation-Deprotonation (CMD)[1][2]

-

Coordination: The carbonyl oxygen of the pivalamide coordinates to the Pd(II) center.[2]

-

C-H Cleavage: A carboxylate ligand (e.g., acetate or pivalate) on the Palladium assists in deprotonating the C6-H bond via a six-membered transition state.[1][2]

-

Functionalization: The resulting palladacycle undergoes oxidative addition with a coupling partner (e.g., Aryl Iodide), followed by reductive elimination to form the C6-functionalized product.[1][2]

Analytical Validation

To validate the synthesis of CAS 168133-85-5, the following spectral signatures are diagnostic.

¹H NMR (300 MHz, CDCl₃)

-

δ 1.35 ppm (s, 9H): The characteristic tert-butyl singlet. This is the most distinct signal for pivalamides.[1]

-

δ 7.10 – 7.40 ppm (m, 3H): Aromatic protons. The pattern will be distinct due to the 1,2,3-substitution.[1]

-

δ 8.00 ppm (br s, 1H): Amide N-H proton (chemical shift varies with concentration and solvent).

¹³C NMR (75 MHz, CDCl₃)

-

~176 ppm: Carbonyl (C=O).

-

~39 ppm: Quaternary carbon of tert-butyl group.[1]

-

~27 ppm: Methyl carbons of tert-butyl group.[1]

-

Aromatic Region: Six signals, with C2 and C3 shifted downfield due to Chlorine substitution.[2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place. The pivalamide linkage is hydrolytically stable, so no special inert atmosphere is required for long-term storage, unlike the acid chloride precursor.[1]

References

-

Synthesis of Pivalanilides

-

Mechanistic Insight (CMD Pathway)

- Lapointe, D., & Fagnou, K. (2010).

-

Source: [1]

-

Regioselectivity in C-H Activation

-

Compound Data & CAS Verification

Sources

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 3-chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide | 339100-21-9 [sigmaaldrich.com]

- 3. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | 168133-85-5 | Buy Now [molport.com]

- 4. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | C11H13Cl2NO | CID 2826604 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a valuable compound in medicinal chemistry and drug development. The core of this guide focuses on the most prevalent and efficient synthetic pathway: the acylation of 2,3-dichloroaniline with pivaloyl chloride. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and outlines methods for purification and characterization of the final product. The information is presented to be a practical resource for researchers and professionals in the field, emphasizing scientific integrity and reproducibility.

Introduction

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, also known as N-(2,3-Dichlorophenyl)pivalamide, is an amide of significant interest in the development of novel therapeutics. Its structural features, including the dichlorinated phenyl ring and the sterically hindered pivaloyl group, make it a key intermediate in the synthesis of various biologically active molecules. This guide offers a detailed exploration of its synthesis, providing the necessary information for its efficient and reliable preparation in a laboratory setting.

Chemical Properties

A summary of the key chemical properties of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is presented in the table below.[1][2]

| Property | Value |

| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide |

| Synonyms | N-(2,3-Dichlorophenyl)pivalamide, 2',3'-Dichloro-2,2,2-trimethylacetanilide |

| CAS Number | 168133-85-5 |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 g/mol |

| Appearance | White to off-white solid (typical) |

Synthesis Pathway: Acylation of 2,3-dichloroaniline

The most common and direct route for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is the nucleophilic acyl substitution reaction between 2,3-dichloroaniline and pivaloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product.

Caption: Reaction mechanism for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.

Causality Behind Experimental Choices

-

Choice of Acylating Agent: Pivaloyl chloride is a highly reactive acylating agent, which ensures a rapid and efficient reaction. The bulky tert-butyl group also provides steric hindrance that can be beneficial in certain applications of the final product.

-

Role of the Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial for the reaction's success. It acts as a scavenger for the hydrogen chloride (HCl) gas that is produced as a byproduct. The neutralization of HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Selection of Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used. These solvents are chosen because they do not react with the acyl chloride and can effectively dissolve the reactants. The use of anhydrous conditions is important to prevent the hydrolysis of the highly reactive pivaloyl chloride.

Experimental Protocol

The following is a representative, detailed step-by-step methodology for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.

Materials and Equipment

-

2,3-dichloroaniline

-

Pivaloyl chloride

-

Triethylamine (or pyridine)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

Step-by-Step Procedure

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (approximately 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,3-dichloroaniline) is consumed.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.

Product Characterization

The identity and purity of the synthesized N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide should be confirmed by various analytical techniques.

Expected Yield and Physical Appearance

-

Yield: While the yield can vary depending on the specific reaction conditions and purification method, a well-optimized procedure is expected to provide a good to excellent yield.

-

Appearance: The purified product is typically a white to off-white crystalline solid.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl ring, a singlet for the amide proton, and a singlet for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.[1] |

| IR (Infrared) | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and C-N stretching and N-H bending (Amide II band).[1] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (246.13 g/mol ), along with a characteristic isotopic pattern due to the two chlorine atoms. |

Conclusion

This technical guide has detailed a robust and reliable pathway for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide via the acylation of 2,3-dichloroaniline. By understanding the reaction mechanism and following the outlined experimental protocol, researchers can confidently prepare this important chemical intermediate. The provided information on purification and characterization will aid in obtaining a high-purity final product suitable for further applications in drug discovery and development.

References

-

PubChem. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

-

MolPort. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. [Link]

-

Florjancic, A. S., et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2089-2092. [Link]

-

Carroll, W. A., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-3186. [Link]

-

PrepChem. Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. [Link]

- Google Patents. (2013). Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.

- Google Patents. (2010). Process for preparing aripiprazole.

- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- Google Patents. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

Saralaya, M., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74. [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

Abstract

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a halogenated aromatic amide, belongs to a chemical class with a history of diverse biological activities. While specific research on this particular molecule is not extensively available in public literature, this technical guide synthesizes information from structurally related compounds, primarily N-phenylamides and chloroacetanilides, to postulate its likely mechanisms of action. Drawing upon established knowledge of these broader chemical families, we will explore the potential for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide to act as a herbicide, fungicide, or insecticide. This guide provides a comprehensive overview of the probable molecular targets and biochemical pathways this compound may disrupt, alongside detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses.

Introduction and Chemical Profile

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, also known as N-(2,3-Dichlorophenyl)pivalamide, is a synthetic organic compound characterized by a dichlorinated phenyl ring linked to a pivalamide group. Its chemical structure suggests a lipophilic nature, which may facilitate its passage through biological membranes.

| Property | Value | Source |

| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | PubChem |

| Synonyms | N-(2,3-Dichlorophenyl)pivalamide, 2',3'-Dichloro-2,2,2-trimethylacetanilide | PubChem |

| CAS Number | 168133-85-5 | PubChem |

| Molecular Formula | C₁₁H₁₃Cl₂NO | PubChem |

| Molecular Weight | 246.13 g/mol | PubChem |

Postulated Mechanisms of Action

Based on the activities of structurally analogous compounds, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is presumed to exhibit pesticidal properties. The following sections delve into the likely mechanisms underpinning its potential herbicidal, fungicidal, and insecticidal actions.

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid Synthesis

The chloroacetamide and chloroanilide classes of herbicides are well-documented inhibitors of very-long-chain fatty acid (VLCFA) synthesis in plants[1][2]. VLCFAs are crucial components of various lipids, including cuticular waxes and membrane constituents. Disruption of their synthesis leads to a cascade of detrimental effects on plant growth and development.

Signaling Pathway and Molecular Target:

The proposed mechanism involves the inhibition of VLCFA elongase enzymes. This disruption of lipid biosynthesis would primarily affect rapidly dividing and expanding tissues, leading to the characteristic symptoms of chloroacetamide herbicide injury, such as stunted growth of shoots and roots in emerging seedlings[1].

Caption: Postulated fungicidal mechanism via ergosterol interaction.

2.2.2. Inhibition of Chitin Synthase

Chitin is a fundamental structural polysaccharide in the fungal cell wall, providing rigidity and shape. The inhibition of chitin synthase, the enzyme responsible for its synthesis, is a validated target for antifungal agents.

Caption: Postulated fungicidal mechanism via chitin synthase inhibition.

Insecticidal Activity: Chitin Synthesis Inhibition and Neuromodulation

Similar to its potential antifungal action, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide may act as an insecticide by inhibiting chitin synthesis, which is essential for the insect exoskeleton. Additionally, some N-phenylamide derivatives have been shown to modulate the insect nervous system.

2.3.1. Inhibition of Chitin Biosynthesis

Disruption of chitin synthesis during the molting process in insects is a well-established insecticidal mechanism. This leads to a failure to form a new exoskeleton, resulting in mortality.

2.3.2. Neuromodulation

Certain N-phenylamide isoxazoline derivatives have demonstrated activity at insect GABA (gamma-aminobutyric acid) receptors.[3] While the pivalamide structure differs, the shared N-phenylamide core suggests that investigating neurological targets in insects would be a worthwhile line of inquiry.

Experimental Protocols for Mechanism of Action Validation

The following protocols provide a framework for experimentally validating the hypothesized mechanisms of action for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.

Protocol for Assessing Herbicidal Activity and Mode of Action

This protocol outlines a seed germination and early seedling growth assay to determine the herbicidal potential and observe characteristic symptoms of VLCFA synthesis inhibition.

Materials:

-

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

-

Solvent (e.g., acetone or DMSO)

-

Weed seeds (e.g., Lolium perenne or Echinochloa crusgalli)

-

Petri dishes with filter paper

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a stock solution of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in the chosen solvent.

-

Create a series of dilutions of the stock solution.

-

Pipette a known volume of each dilution onto the filter paper in separate Petri dishes. Include a solvent-only control.

-

Allow the solvent to evaporate completely.

-

Place a predetermined number of weed seeds onto the treated filter paper.

-

Moisten the filter paper with a standard volume of distilled water.

-

Seal the Petri dishes and place them in a growth chamber under optimal conditions for germination and growth.

-

After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length for each treatment.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for each parameter.

-

Observe any morphological abnormalities, such as stunted and swollen root tips, which are indicative of VLCFA synthesis inhibition.

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol utilizes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound against a target fungus.

Materials:

-

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

-

DMSO

-

Fungal strain (e.g., Candida albicans or Aspergillus flavus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum in RPMI-1640 medium.

-

Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC by visually inspecting for the lowest concentration that inhibits fungal growth or by measuring the optical density at a specific wavelength.

Protocol for Chitin Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the compound on chitin synthase activity.

Materials:

-

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

-

Fungal cell extract containing chitin synthase

-

UDP-N-acetylglucosamine (substrate)

-

Assay buffer

-

Microtiter plates

-

Detection reagents (e.g., wheat germ agglutinin conjugated to a reporter molecule)

Procedure:

-

Prepare a crude enzyme extract from a suitable fungal source.

-

In a microtiter plate, combine the enzyme extract, assay buffer, and various concentrations of the test compound. Include a no-inhibitor control.

-

Initiate the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine.

-

Incubate the plate under optimal conditions for the enzyme.

-

Stop the reaction and quantify the amount of chitin produced using a suitable detection method.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Concluding Remarks and Future Directions

The experimental protocols detailed in this guide offer a clear path for researchers to systematically investigate these hypotheses. Future research should focus on conducting these and other relevant assays to definitively elucidate the biological activity and molecular targets of this compound. Such studies will be crucial in determining its potential for development as a novel herbicide, fungicide, or insecticide.

References

-

PubChem. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. [Link]

-

MolPort. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. [Link]

- LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The Chloroacetamide Herbicides: A Weed Science Perspective. Weed Science, 50(5), 675-676.

- Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93.

- Böger, P., & Sandmann, G. (Eds.). (1989). Target sites of herbicide action. CRC press.

- Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84.

- Li, A., et al. (2024). Discovery of new N-Phenylamide Isoxazoline derivatives with high insecticidal activity and reduced honeybee toxicity. Pesticide Biochemistry and Physiology, 199, 105843.

Sources

Technical Guide: In Vitro Biological Profiling of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

[1]

Executive Summary

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (also known as N-(2,3-dichlorophenyl)pivalamide ) is a specialized chlorinated anilide used primarily as a steric probe in the Structure-Activity Relationship (SAR) profiling of agrochemicals and enzyme substrates.[1][2][3] Structurally analogous to the herbicide Propanil (3,4-dichloropropionanilide), this compound replaces the propionyl chain with a bulky pivaloyl (tert-butyl) group and shifts the chlorination pattern to the 2,3-position.[1]

This guide outlines its utility in two critical in vitro domains:

-

Enzymatic Hydrolysis Profiling: Assessing the steric tolerance of Aryl Acylamidases (AAA) , the enzymes responsible for herbicide detoxification in plants (e.g., Oryza sativa).[1]

-

Photosystem II (PSII) Interaction: Evaluating the impact of steric bulk and ortho-substitution on binding to the D1 protein (Qb niche) in thylakoid membranes.

Part 1: Chemical Identity & Physicochemical Properties[1][3]

Before initiating in vitro assays, the compound's solubility and stability profile must be established to ensure bioavailable concentrations.[1]

| Property | Specification | Relevance to In Vitro Assays |

| CAS Number | 168133-85-5 | Unique Identifier |

| Molecular Formula | C₁₁H₁₃Cl₂NO | Stoichiometry calculations |

| Molecular Weight | 246.13 g/mol | Molar concentration preparation |

| LogP (Predicted) | ~3.5 | High lipophilicity; requires DMSO/Ethanol carrier |

| Solubility | Low in water (<10 mg/L) | Critical: Stock solutions must be prepared in DMSO (100 mM) and diluted <1% v/v in assay buffer.[1][3] |

| Stability | Hydrolytically stable at pH 7 | Resistant to spontaneous hydrolysis; requires enzymatic cleavage.[1] |

Part 2: Mechanism of Action & Biological Targets[1]

Aryl Acylamidase (AAA) Steric Probe

The primary biological utility of this compound is probing the active site of Aryl Acylamidases (EC 3.5.1.13) .[1] These enzymes hydrolyze amide bonds in herbicides (like Propanil) to detoxify them.[1]

-

Mechanism: The bulky tert-butyl group of the pivalamide moiety acts as a "steric gatekeeper."[1]

-

Hypothesis Testing: If an AAA variant can hydrolyze N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, it indicates an expanded acyl-binding pocket, distinguishing broad-spectrum amidases from narrow-specificity variants.[1]

Photosystem II (PSII) Inhibition (Hill Reaction)

Anilide herbicides inhibit photosynthesis by competing with plastoquinone (Q_B) at the D1 protein.[1]

-

Steric Hindrance: The 2,3-dichloro substitution introduces an ortho-clash that twists the phenyl ring out of planarity with the amide bond.[1]

-

Activity: Unlike Propanil (a potent inhibitor), the 2,2-dimethyl (pivaloyl) group often reduces affinity due to steric clash with the Ser264/Phe265 residues in the D1 pocket.[1] This makes it an excellent negative control or low-affinity reference in PSII binding assays.[1]

Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis pathway and the competitive inhibition mechanism.

Caption: Dual biological fate: Enzymatic hydrolysis by Aryl Acylamidase (top) and competitive inhibition of Photosystem II electron transport (bottom).[1]

Part 3: Experimental Protocols

Protocol A: Aryl Acylamidase Specificity Assay

Objective: Determine if the enzyme can accommodate the bulky pivaloyl group.[1]

Reagents:

-

Substrate Stock: 100 mM N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in DMSO.

-

Enzyme: Purified Aryl Acylamidase (e.g., from Pseudomonas sp. or Rice seedlings).[1]

-

Colorimetric Reagent: 1% p-dimethylaminocinnamaldehyde (DMACA) in ethanol/HCl.

Workflow:

-

Incubation: Mix 980 µL Phosphate Buffer (pH 7.0) + 10 µL Enzyme + 10 µL Substrate Stock (Final conc: 1 mM).

-

Reaction: Incubate at 30°C for 30 minutes.

-

Termination: Add 100 µL 1M HCl to stop the reaction.

-

Detection: Add 1 mL DMACA reagent.[1]

-

Readout: Measure absorbance at 540 nm . The presence of a red Schiff base indicates the release of 2,3-dichloroaniline.[1]

-

Note: A low signal compared to a Propanil control confirms steric resistance.[1]

-

Protocol B: Photosynthetic Electron Transport (Hill Reaction)

Objective: Measure the IC50 for PSII inhibition using isolated thylakoids.[1]

Reagents:

-

Thylakoids: Isolated from spinach or pea leaves (chlorophyll conc.[1] adjusted to 20 µg/mL).[1]

-

Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP) (60 µM).[1]

-

Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 10 mM NaCl, 5 mM MgCl₂.[1]

Workflow:

-

Setup: In a cuvette, combine Assay Buffer, DCPIP, and Thylakoids.

-

Treatment: Add Substrate (0.1 µM – 100 µM dose range).[1] Solvent control: 1% DMSO.

-

Illumination: Expose to saturating light (>500 µE/m²/s) for 60 seconds.

-

Measurement: Monitor the decrease in Absorbance at 600 nm (reduction of DCPIP).

-

Calculation:

[1]-

Expectation: Due to the 2,3-dichloro pattern and bulky pivaloyl group, expect an IC50 significantly higher (lower potency) than Propanil (IC50 ~0.1 µM).[1]

-

Part 4: Data Analysis & Interpretation[1]

When analyzing data for this compound, use the following comparative metrics:

| Parameter | High Activity Control (Propanil) | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | Interpretation |

| Hydrolysis Rate (kcat) | High | Low / Negligible | Indicates the enzyme pocket cannot accommodate the tert-butyl group.[1] |

| PSII IC50 | ~0.05 - 0.1 µM | > 10 µM | Indicates poor fit in the Q_B niche due to steric bulk and ortho-substitution twisting.[1] |

| Cytotoxicity (MTT) | Moderate | Variable | 2,3-dichloroaniline release is the primary toxicity driver.[1] |

Self-Validating Check:

-

If Hydrolysis Rate is high, check for contamination with non-specific esterases or spontaneous hydrolysis (run a "No Enzyme" blank).[1]

-

If PSII Inhibition is unexpectedly potent (<1 µM), verify the compound identity using NMR; 2,3-dichloro isomers should be less active than 3,4-dichloro isomers in this scaffold.[1]

References

-

PubChem. (2025).[1] Compound Summary: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (CID 2826604).[1][3] National Library of Medicine.[1] [Link][1][3]

-

Hoagland, R. E., & Zablotowicz, R. M. (2001).[1] Aryl acylamidases: Enzymology and application in herbicide resistance and bioremediation. In Pesticide Biotransformation in Plants and Microorganisms (pp. 136-156).[1] American Chemical Society.[1] (Contextual grounding for amidase protocols).

-

Oettmeier, W. (1999).[1] Herbicide resistance and structure-activity relationships of photosystem II inhibitors. In Pesticide Chemistry (pp. 123-134).[1] Wiley-VCH.[1] (Mechanistic basis for anilide binding to PSII).

Solubility of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in common lab solvents

Technical Whitepaper: Solubility Thermodynamics & Solvent Selection for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

Executive Summary

Compound Identity: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide CAS Registry Number: 168133-85-5 Chemical Class: Halogenated Pivalanilide[1][2]

This technical guide addresses the solubility profile of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a lipophilic anilide intermediate often utilized in the synthesis of agrochemicals and pharmaceutical probes.[2] Characterized by a bulky tert-butyl (pivaloyl) group and a dichloro-substituted aromatic ring, this molecule exhibits significant steric hindrance and high lipophilicity.[2]

For researchers and formulation scientists, understanding the solubility landscape of this compound is critical for three primary workflows: recrystallization (purification) , biological assay formulation , and synthetic process scale-up .[2] This guide provides a predictive solubility landscape, thermodynamic analysis, and a standardized protocol for empirical determination, grounded in the structural properties of pivalanilides.[2]

Physicochemical Profile & Structural Analysis

To predict solubility behavior accurately, we must first analyze the molecular descriptors that drive solute-solvent interactions.[2]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 246.13 g/mol | Moderate size; kinetics of dissolution will be fast in good solvents.[2] |

| Lipophilicity (LogP) | ~3.9 (Predicted) | High. Indicates poor water solubility (<10 mg/L) and high affinity for non-polar/aprotic solvents.[2] |

| H-Bond Donors | 1 (Amide N-H) | Capable of acting as a donor in protic solvents (e.g., alcohols).[2] |

| H-Bond Acceptors | 1 (Amide C=O) | Capable of accepting H-bonds from water/alcohols.[2] |

| Steric Bulk | tert-Butyl group | The bulky pivaloyl group disrupts crystal packing efficiency compared to linear amides, potentially enhancing solubility in organic solvents but retarding dissolution rates due to steric shielding of the amide bond.[2] |

| Crystal State | Solid (CCDC 660275) | Validated crystalline structure implies high lattice energy; dissolution will be endothermic.[2] |

Solubility Landscape: A Predictive Guide

Note: Specific quantitative values (mg/mL) for this exact CAS are not standardized in public chemical databases.[2] The following classifications are derived from structure-activity relationships (SAR) of structurally homologous chlorinated pivalanilides.

Category A: High Solubility (Primary Solvents)

Use these for preparing stock solutions (10–100 mM) or running reactions.[2]

-

DMF (N,N-Dimethylformamide): Excellent.[2] The high dielectric constant and ability to disrupt amide-amide stacking make it the universal solvent for this class.[2]

-

DMSO (Dimethyl Sulfoxide): Excellent.[2][3] Preferred for biological assay stocks due to lower volatility, though hygroscopicity is a risk.[2]

-

Acetone: Very Good.[2] Ideal for transfer and cleaning due to ease of evaporation.[2]

-

DCM (Dichloromethane): Good.[2] Solubilizes the lipophilic aromatic core effectively.[2]

Category B: Temperature-Dependent Solubility (Recrystallization Candidates)

Use these for purification.[2] The compound should be soluble at boiling point but insoluble at room temperature.[2]

-

Ethanol (Absolute): Moderate at RT, High at Reflux.[2] The bulky tert-butyl group may reduce solubility compared to smaller acetamides, making ethanol an ideal recrystallization solvent.[2]

-

Methanol: Similar to ethanol but often holds more solute at lower temperatures.[2]

-

Ethyl Acetate: Good solubility.[2] Often used in combination with Hexane for "solvent/anti-solvent" precipitation.[2]

Category C: Anti-Solvents (Insoluble)

Use these to crash the compound out of solution.[2]

-

Water: Practically insoluble.[2]

-

Hexanes/Heptane: Low solubility at RT.[2] Useful as a wash solvent to remove non-polar impurities or as an anti-solvent in crystallization.[2]

Experimental Protocol: Gravimetric Solubility Determination

As a Senior Scientist, you should not rely on generic predictions for critical assays. Use this self-validating protocol to generate precise data for your specific batch.[2]

Objective: Determine the saturation solubility (

Materials:

-

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (>98% purity)[2]

-

Target Solvent (HPLC Grade)

-

0.22 µm PTFE Syringe Filter[2]

-

Scintillation Vials (20 mL)

Workflow:

-

Supersaturation: Add excess solid (~50 mg) to 2 mL of solvent in a vial.

-

Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours. Visual Check: Ensure solid remains visible.[2] If all dissolves, add more solid.[2]

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (N2 stream or vacuum oven).

-

Quantification: Weigh the vial with the dry residue (

).

Calculation:

Thermodynamic Analysis & Recrystallization Strategy

The dissolution of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is governed by the Van't Hoff equation.[2] The process is endothermic (

The "Pivaloyl Effect" in Recrystallization: The 2,2-dimethyl (pivaloyl) group is hydrophobic and bulky.[2] Unlike flat aromatic amides that stack tightly (requiring high energy to break the lattice), the tert-butyl group introduces steric "defects" in the packing.[2]

-

Implication: This compound likely crystallizes readily from hot Ethanol or Methanol/Water mixtures.[2] The bulky group prevents "oiling out" (a common issue with long-chain amides) and promotes well-defined crystal formation, as evidenced by its successful X-ray diffraction study (CCDC 660275).[2]

Recommended Recrystallization System:

-

Solvent: Ethanol (95% or Absolute).[2]

-

Method: Dissolve at reflux. If particles remain, hot filter.[2]

-

Nucleation: Cool slowly to RT. If no crystals form, add warm Water dropwise until turbidity persists, then cool to 4°C.[2]

Visualization: Solvent Selection Workflow

Figure 1: Decision matrix for solvent selection based on application intent.

References

-

Cambridge Crystallographic Data Centre (CCDC). Entry 660275: N-(2,3-Dichlorophenyl)pivalamide.[2] (Validates solid state and crystallinity). Available at: [Link][2]

-

PubChem. Compound Summary: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (CID 2826604).[2][5] National Library of Medicine.[2] Available at: [Link][2]

-

Vapourtec. Solvent Miscibility and Properties Table. (Standard reference for solvent polarity and selection). Available at: [Link][2]

-

MIT OpenCourseWare. Recrystallization Guide. (Standard protocol for amide purification). Available at: [Link][2]

Sources

- 1. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | 168133-85-5 | Buy Now [molport.com]

- 2. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | C11H13Cl2NO | CID 2826604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vapourtec.com [vapourtec.com]

- 4. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures [scielo.org.co]

- 5. 2,2-dimethylpropanamide [stenutz.eu]

An In-depth Technical Guide to N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a research chemical with significant potential, particularly in the agrochemical sector. Drawing upon established principles of organic synthesis, analytical chemistry, and herbicidal screening, this document serves as a foundational resource for researchers investigating this and structurally related molecules.

Introduction and Rationale

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide belongs to the class of N-phenylamides, a group of compounds that has demonstrated a wide range of biological activities. The well-known herbicide propanil [N-(3,4-dichlorophenyl)propanamide] is a prominent member of this class, suggesting a probable herbicidal application for the title compound.[1][2][3] The 2,3-dichloro substitution pattern on the phenyl ring, as opposed to the 3,4-dichloro pattern of propanil, presents an intriguing subject for structure-activity relationship (SAR) studies within this class of herbicides. This guide will delineate the synthesis, characterization, and proposed biological evaluation of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, providing a robust framework for its investigation as a potential herbicidal agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective handling, formulation, and interpretation of biological data. The key properties of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide are summarized below.[4][5]

| Property | Value | Source |

| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | PubChem[4][5] |

| Synonyms | N-(2,3-Dichlorophenyl)pivalamide, 2',3'-Dichloro-2,2,2-trimethylacetanilide | PubChem[4][5] |

| CAS Number | 168133-85-5 | PubChem[4][5] |

| Molecular Formula | C₁₁H₁₃Cl₂NO | PubChem[4][5] |

| Molecular Weight | 246.13 g/mol | PubChem[4][5] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | |

| LogP | 3.5 (Predicted) | PubChem[4][5] |

Synthesis and Purification

The synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide can be achieved through a standard amidation reaction between 2,3-dichloroaniline and pivaloyl chloride. This reaction is a well-established method for forming amide bonds.[6][7][8][9]

Synthetic Workflow

The overall workflow for the synthesis and purification of the target compound is depicted below.

Caption: Synthetic workflow for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.

Detailed Experimental Protocol

Materials:

-

2,3-dichloroaniline

-

Pivaloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol/water, hexanes/ethyl acetate) or silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add pivaloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and slowly add a co-solvent in which the product is less soluble (e.g., water) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Analytical Characterization

The identity and purity of the synthesized N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide should be confirmed using standard analytical techniques.

Analytical Workflow

Caption: Analytical workflow for product characterization and purity assessment.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amide proton (if not exchanged with D₂O), and the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum will show the corresponding carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-Cl stretches in the aromatic region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are suitable for determining the purity of the final product.[10][11][12] A reversed-phase HPLC method with UV detection or a GC-MS method can be developed and validated for quantitative analysis.

Proposed Biological Evaluation: Herbicidal Activity

Based on the structural similarity to known herbicides, it is hypothesized that N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide will exhibit herbicidal activity. A tiered screening approach is recommended to evaluate its potential.

Proposed Mechanism of Action

Chloroacetamide and N-phenylamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[4][13][14][15][16] VLCFAs are essential components of plant cell membranes and waxes. Inhibition of their synthesis leads to a disruption of cell division and ultimately plant death.[17][18] It is therefore proposed that N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide acts as a VLCFA synthesis inhibitor.

Caption: Proposed mechanism of action for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.

Experimental Workflow for Herbicidal Screening

A multi-tiered approach, starting with simple in vitro assays and progressing to whole-plant studies, is an efficient way to assess herbicidal potential.[19][20][21][22][23]

Tier 1: In Vitro Screening

-

Algal Growth Inhibition Assay: Use a unicellular green alga (e.g., Chlorella vulgaris) to rapidly screen for phytotoxicity. The compound is added at various concentrations to the algal culture, and the inhibition of growth is measured spectrophotometrically.

Tier 2: Seed Germination and Seedling Growth Assays

-

Petri Dish Assay: Test the effect of the compound on the seed germination and early seedling growth of representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) species. Seeds are germinated on filter paper moistened with different concentrations of the test compound. Germination percentage, root length, and shoot length are measured after a set period.

Tier 3: Whole-Plant Greenhouse Assays

-

Pre-emergence Application: Apply the compound to the soil surface of pots sown with various weed and crop species. Assess the emergence and growth of the plants over several weeks.

-

Post-emergence Application: Spray a formulated solution of the compound onto young, actively growing weed and crop species. Observe and rate the phytotoxic effects (e.g., chlorosis, necrosis, growth inhibition) over time.

Formulation Considerations

For biological testing, particularly in whole-plant assays, the compound needs to be appropriately formulated to ensure its availability to the target organism. A common approach for initial screening is to dissolve the compound in a small amount of a suitable organic solvent (e.g., acetone or DMSO) and then dilute it with water containing a surfactant to create a stable emulsion or suspension.[24][25][26]

Conclusion

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is a research chemical with a high probability of exhibiting herbicidal activity, likely through the inhibition of very-long-chain fatty acid synthesis. This guide provides a comprehensive framework for its synthesis, purification, characterization, and biological evaluation. The detailed protocols and workflows presented herein are designed to enable researchers to efficiently investigate the potential of this compound and contribute to the ongoing discovery of new crop protection agents.

References

-

PubChem. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.

- Schmalfuß, J., Matthes, B., & Böger, P. (1998). Chloroacetamide mode of action, I. Inhibition of very long chain fatty acid synthesis in Scenedesmus acutus. Pesticide Science, 52(4), 381-387.

- Böger, P., Matthes, B., & Schmalfuß, J. (2000). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Pest Management Science, 56(6), 497-508.

- Trenkamp, S., Martin, W., & Tietjen, K. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides.

- PASS. Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.

- Google Patents.

- Google Patents.

- Google Patents.

- Ma, J., Xu, X., & Chen, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Biology and Management, 2(3), 141-145.

- B. E. L. Johnson. (1993). Efficacy of Propanil Formulations on Various Stages of Barnyardgrass.

- Dayan, F. E., Cantrell, C. L., & Duke, S. O. (2009). Screening for Natural Product Herbicides. Weed Science, 57(4), 343-350.

- de Souza, A. P., de Andrade, D. P., & de Oliveira, R. S. (2013). Experimental methods to evaluate herbicides behavior in soil. Planta Daninha, 31(3), 717-728.

-

Phenospex. Automated Herbicide Screening. [Link]

- CUTM Courseware. Introduction to Mode of Action of Herbicides and Selectivity.

- CropLife Australia. (2025). Herbicide Mode of Action Table.

- Lam, H. W., & Fang, G. Y. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3267-3270.

- Vijayasaradhi, S., & Balaram, P. (2018). Exploration of N‐Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. Chemistry–A European Journal, 24(49), 12896-12905.

- Benchchem. Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide.

- Weed Science Society of America. (2014). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).

- Oklahoma State University Extension. (2017). Understanding Herbicide Mode of Action.

- Lawrie, K. W., & Mistry, J. (2007). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5‐6), 504-504.

- University of California, Agriculture and Natural Resources. (2015).

-

PubChem. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

- France, S., & Miller, S. J. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic letters, 20(17), 5438-5441.

- Request PDF. (2022).

- Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- Stoyanova, S., Zasheva, D., & Shivachev, B. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536.

- Archer, A. W., & Dilli, S. (1977). Analytical Methods.

- Fatta, D., Achilleos, A., Nikolaou, A., & Meriç, S. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 515-533.

- Figshare. (2022).

- VTechWorks. (1996). CHAPTER 3 EXPERIMENTAL.

- AERU. Propanil (Ref: FW 734).

- Benchchem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.

- Shimadzu. (2020). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.

- EvitaChem. Buy Propanamide, N-(3,4-dichlorophenyl)-N-methyl- (EVT-3185152).

- Google Patents. Synergistic herbicidal composition.

- FBN. (2025). Herbicide Mode of Action Groups 101.

Sources

- 1. mafes.msstate.edu [mafes.msstate.edu]

- 2. peptechbio.com [peptechbio.com]

- 3. Propanil (Ref: FW 734) [sitem.herts.ac.uk]

- 4. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | C11H13Cl2NO | CID 2826604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. figshare.com [figshare.com]

- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. shimadzu.com [shimadzu.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. wssa.net [wssa.net]

- 18. mssoy.org [mssoy.org]

- 19. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]

- 20. researchgate.net [researchgate.net]

- 21. my.ucanr.edu [my.ucanr.edu]

- 22. weedcontroljournal.org [weedcontroljournal.org]

- 23. phenospex.com [phenospex.com]

- 24. EP0484147A1 - Propanil dispersible granule formulation - Google Patents [patents.google.com]

- 25. US5532209A - Propanil dispersible granule formulation - Google Patents [patents.google.com]

- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Purification Strategies for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

Abstract & Scope

This application note details the purification protocols for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (also known as 2',3'-dichloropivalanilide).[1] This compound is a lipophilic amide often synthesized as a pharmaceutical intermediate or agrochemical standard.[1] Due to the steric bulk of the pivaloyl group and the electron-deficient nature of the 2,3-dichloroaniline starting material, crude reaction mixtures often contain specific, difficult-to-remove impurities.[1]

This guide moves beyond generic "work-up" instructions, providing a chemically grounded, self-validating workflow designed to achieve >99% purity (HPLC/NMR) suitable for biological screening or crystallographic analysis.

Chemical Context & Impurity Profile

Understanding the physicochemical properties of the target and its impurities is the foundation of this protocol.[1]

| Compound | Role | Structure Note | Physicochemical Property | Removal Strategy |

| Target Amide | Product | Lipophilic, Sterically Hindered | LogP ~3.5; Neutral; High Crystallinity | Recrystallization (Anti-solvent) |

| 2,3-Dichloroaniline | Starting Material | Weak Nucleophile | Weakly Basic (pKa ~2.0); Oxidation prone (Color) | Acidic Wash (pH < 1) |

| Pivalic Acid | Byproduct | Hydrolysis Product | Acidic (pKa ~5.[1][2]0) | Basic Wash (pH > 9) |

| Pivaloyl Chloride | Reagent | Electrophile | Reactive; lachrymator | Hydrolysis |

Key Challenges

-

Weak Basicity of Aniline: The two chlorine atoms on the aniline ring significantly reduce the basicity of the nitrogen.[1] Standard weak acid washes (e.g., 5% citric acid) may fail to fully protonate and extract the unreacted aniline.[1]

-

Steric Hindrance: The tert-butyl group (pivaloyl) imparts significant lipophilicity and stability but can trap solvent molecules in the crystal lattice.[1]

Method A: The "Chemical Wash" (Liquid-Liquid Extraction)

Objective: Bulk removal of reactive starting materials.[1]

Prerequisites:

-

Crude reaction mixture dissolved in an organic solvent (Ethyl Acetate or Dichloromethane).[1] Do not use Diethyl Ether (volatility risks with exotherms).[1]

Protocol Steps

-

Quench: If the reaction is fresh, quench excess acid chloride by adding 0.5 M NaOH (cold) and stirring for 15 minutes.

-

Organic Phase Setup: Dilute the crude mixture with Ethyl Acetate (EtOAc) to a concentration of ~100 mg/mL.

-

Acidic Wash (Critical Step):

-

Basic Wash:

-

Brine Wash & Dry:

-

Wash 1x with Saturated Brine.[1]

-

Dry over Anhydrous Magnesium Sulfate (

) for 15 minutes.

-

-

Concentration: Evaporate solvent in vacuo to obtain the "Crude Solid."

Method B: Recrystallization (The Polishing Step)

Objective: Removal of non-polar impurities and trace colored byproducts.[1]

Due to the bulky pivaloyl group, this molecule crystallizes well.[1] A Solvent/Anti-solvent system is recommended over single-solvent cooling.[1]

Recommended Solvent System: Ethanol / Water

Protocol Steps

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to fully dissolve the solid.[1]

-

Note: If the solution is dark brown, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat. While stirring gently, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.[1]

-

Crystallization:

-

Allow to cool to room temperature undisturbed (30-60 mins).

-

Transfer to a fridge (

) for 2 hours. -

Observation: Look for white needles or plates.[1]

-

-

Filtration: Filter the crystals using a Buchner funnel.

-

Wash: Wash the cake with a cold 1:1 Ethanol/Water mixture.

-

Drying: Dry in a vacuum oven at

overnight.

Method C: Flash Chromatography (For Difficult Separations)

Objective: Used only if Method B fails or if "oiling out" occurs.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]

-

Detection: UV at 254 nm (Aromatic absorption).[1]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and purification flow.

Caption: Logical workflow for the isolation of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, prioritizing chemical washing followed by recrystallization.

Analytical Validation (Self-Check)

Before releasing the batch, validate purity using these metrics:

-

Melting Point: Expect a sharp range (e.g.,

range typical for this class; compare to specific literature if available). A range -

TLC Analysis:

-

1H-NMR (DMSO-d6 or CDCl3):

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general purification techniques). [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for amide stability and aniline nucleophilicity). [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2826604, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved October 26, 2025.[1] [Link][1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Protocols for recrystallization of amides).

Sources

Developing an In Vitro Assay with a Novel Compound: A Practical Guide Featuring N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

Introduction

In the realm of drug discovery and chemical biology, the journey of a novel compound from synthesis to a potential therapeutic candidate is paved with rigorous in vitro testing. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for developing an in vitro assay for a compound with an uncharacterized biological profile. We will use N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a compound with limited publicly available biological data, as our case study to illustrate a logical, stepwise approach to assay development.

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is a small molecule with the chemical formula C₁₁H₁₃Cl₂NO and a molecular weight of 246.13 g/mol [1][2]. While its precise biological target and mechanism of action are not yet defined, its structure, a dichlorinated phenyl ring linked to a dimethylpropanamide moiety, provides a starting point for investigation. The principles and protocols outlined herein are broadly applicable to other novel chemical entities, offering a robust strategy for initial biological characterization.

Our approach is twofold: first, we will establish the compound's effect on cell viability using a general cytotoxicity assay. This is a critical first step to determine a suitable concentration range for subsequent, more specific assays and to identify any overt cytotoxic effects. Second, we will delve into a target engagement assay, the Cellular Thermal Shift Assay (CETSA), to explore if the compound interacts with and stabilizes any proteins within a cellular context. This method is particularly powerful when the specific molecular target is unknown[3].

A Strategic Approach to In Vitro Assay Development

When faced with a novel compound, a tiered or sequential assay strategy is most effective. This approach allows for the systematic gathering of information, with the results of broader, initial assays informing the design of more complex and targeted subsequent experiments.

Our proposed workflow is as follows:

-

General Cytotoxicity Screening: The initial step is to assess the compound's impact on cell proliferation and viability. This provides a crucial therapeutic window, indicating concentrations at which the compound can be studied without causing widespread cell death, which could confound the results of more specific assays[4]. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose[5][6].

-

Target Engagement Assessment: Once a non-toxic concentration range is established, the next logical step is to investigate whether the compound interacts with any cellular proteins. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it can detect the binding of a ligand to its target protein in a native cellular environment without the need for labels or prior knowledge of the target[3][7]. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein[8][9].

This strategic progression from a general to a more specific assay ensures an efficient use of resources and provides a solid foundation for further mechanistic studies.

Caption: A strategic workflow for the in vitro characterization of a novel compound.

Protocol 1: General Cytotoxicity Screening Using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[10][11].

Materials and Reagents

-

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

-

Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to a potential therapeutic area)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light[6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete culture medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium[12].

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay Procedure:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[13].

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals[13].

-

Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[11].

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization[6].

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader[11].

-

Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Expected Results and Interpretation

The MTT assay will yield a dose-response curve, from which the IC₅₀ value can be calculated. This value provides a quantitative measure of the compound's cytotoxicity. If the compound exhibits significant cytotoxicity, subsequent assays should be conducted at concentrations well below the IC₅₀ to avoid confounding effects from cell death.